2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Phenol Derivatives: Formed through oxidation.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The presence of bromine, fluorine, and methoxy groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,6-difluoro-5-methoxyphenylboronic Acid: A precursor in the synthesis of the target compound.
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)butan-2-ol: Another boronic acid derivative with similar functional groups.
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanol: A compound with similar substituents on the phenyl ring.
Uniqueness
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. The combination of bromine, fluorine, and methoxy groups also provides unique electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C13H16BBrF2O3 |
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Molecular Weight |
348.98 g/mol |
IUPAC Name |
2-(3-bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)9-10(16)7(15)6-8(18-5)11(9)17/h6H,1-5H3 |
InChI Key |
BLTYSFZZFZKPGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)F |
Origin of Product |
United States |
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